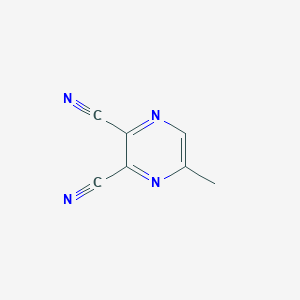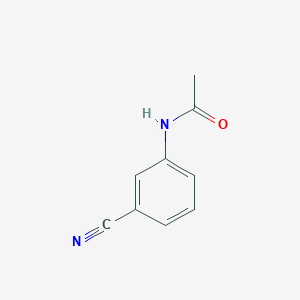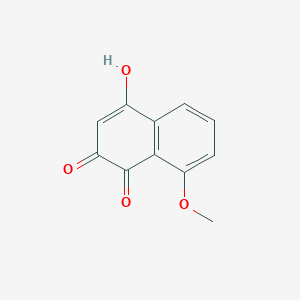
4-Hydroxy-8-methoxynaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-8-methoxynaphthalene-1,2-dione (also known as lawsone or henna) is a natural organic compound that has been used for centuries as a dye for hair, skin, and nails. It is extracted from the leaves of the henna plant and has been found to have several medicinal properties. In recent years, it has gained attention in the scientific community for its potential use in cancer treatment.
作用機序
The mechanism of action of lawsone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been shown to induce DNA damage and oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Lawsone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been found to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using lawsone in lab experiments is that it is a natural compound that is relatively easy to obtain and work with. It also has a wide range of potential applications, from anti-inflammatory to anti-cancer research. However, one limitation is that lawsone can be unstable and may degrade over time, making it difficult to use in long-term studies.
将来の方向性
There are several potential future directions for research on lawsone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their effectiveness. Another area is the development of new methods for synthesizing and stabilizing lawsone for use in long-term studies. Additionally, there is potential for research on the use of lawsone in other areas such as wound healing and skin care.
合成法
Lawsone can be extracted from the leaves of the henna plant through a process of drying, grinding, and extraction with a solvent such as ethanol. It can also be synthesized in the lab through a series of chemical reactions starting with 2-naphthol and 1,4-benzoquinone.
科学的研究の応用
Lawsone has been found to have several potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells.
特性
CAS番号 |
13261-50-2 |
|---|---|
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
4-hydroxy-8-methoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-4-2-3-6-7(12)5-8(13)11(14)10(6)9/h2-5,12H,1H3 |
InChIキー |
MTISENNBNSTRHU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
正規SMILES |
COC1=CC=CC2=C1C(=O)C(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



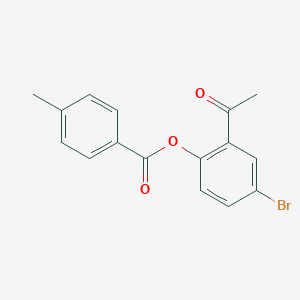
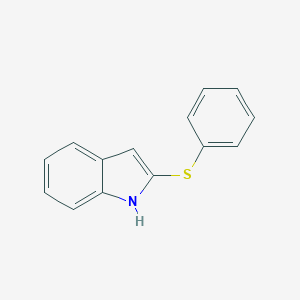
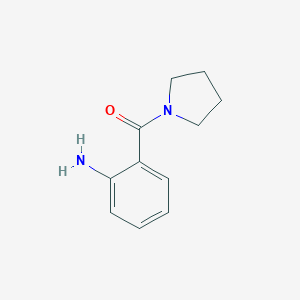

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)
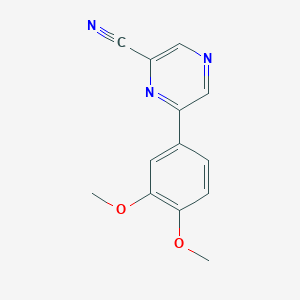



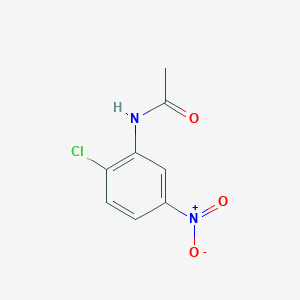
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
